Hyacinthacine B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyacinthacine B3 is a polyhydroxylated pyrrolizidine alkaloid. This compound is part of a larger group of natural products known for their glycosidase inhibitory activities. These alkaloids are typically isolated from plants and have shown potential utility in various therapeutic applications, including antiviral, anticancer, antidiabetic, and antiobesity treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hyacinthacine B3 involves several steps, starting with commercially available (S)- and ®-4-penten-2-ol. The synthetic route includes stereocontrolled C-N ring construction, which is crucial for the formation of the pyrrolizidine core. The key steps involve the use of diazo amides and imines to form aziridines with high stereocontrol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods would likely be scaled up from laboratory procedures, focusing on optimizing yield and purity while maintaining the stereochemistry of the compound.
Chemical Reactions Analysis
Types of Reactions
Hyacinthacine B3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can be used to reduce any ketone or aldehyde functionalities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: As a glycosidase inhibitor, it is used in the study of carbohydrate metabolism and enzyme inhibition.
Biology: It is used to investigate the biological pathways involving glycosidases and their role in cellular processes.
Medicine: Due to its glycosidase inhibitory activity, it has potential therapeutic applications in treating diseases such as diabetes, cancer, and viral infections.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Hyacinthacine B3 exerts its effects primarily through the inhibition of glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, which is crucial in various biological processes. The molecular targets include specific glycosidases, and the pathways involved are those related to carbohydrate metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hyacinthacine B3 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its glycosidase inhibitory activity. Compared to other hyacinthacines, this compound has been confirmed to have a correct structure, while some others, like hyacinthacine B7, have been shown to have incorrect structures .
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1 |
InChI Key |
PIBHCJDPQRCONN-MVEQLIQHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
Canonical SMILES |
CC1CC(C2N1C(C(C2O)O)CO)O |
Synonyms |
hyacinthacine B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.